N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a cyclopentanecarboxamide moiety at the 5-position. This scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets, such as those in JAK or BTK kinases.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-8-14(9-7-12)23-16-15(10-20-23)18(25)22(11-19-16)21-17(24)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKSGBLNLMYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the pyrazolo-pyrimidine core: : This step often requires the cyclization of appropriate precursors under acidic or basic conditions. Key reagents may include hydrazines and diketones.
Introduction of the p-tolyl group: : This can be achieved via a Friedel-Crafts alkylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid.
Attachment of the cyclopentanecarboxamide group: : This involves coupling reactions, possibly using amide bond formation techniques such as using carbodiimides as activating agents.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions is crucial. High-yielding reactions, cost-effective reagents, and environmentally friendly processes are preferred. Automated synthesizers and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: : Introducing oxidizing agents like hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.
Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, organometallic compounds.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used, ranging from simple oxidized or reduced derivatives to complex substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, owing to its versatile reactive groups.
Biology
In biological research, derivatives of this compound can be explored as potential enzyme inhibitors or probes for studying biochemical pathways.
Medicine
The medicinal applications are particularly intriguing, as the compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound might find use in the development of advanced materials, such as polymers or molecular electronics.
Mechanism of Action
The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide exerts its effects is primarily through interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to alterations in biochemical pathways. The precise mechanism often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s closest analog, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide (), replaces the cyclopentanecarboxamide with a benzo[d][1,3]dioxole-5-carboxamide group. This substitution introduces critical differences:
Functional Implications
Solubility and Bioavailability : The benzodioxole analog’s oxygen-rich structure may improve aqueous solubility compared to the cyclopentane derivative, though this could reduce cell membrane permeability.
Target Binding : The rigid benzodioxole moiety might favor interactions with aromatic residues in kinase ATP pockets (e.g., Phe residues in JAK2), while the cyclopentane’s flexibility could adapt to variable binding site conformations.
Metabolic Stability : Cyclopentane derivatives often exhibit slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation compared to benzodioxoles, which are prone to demethylation.
Research Findings and Limitations
Key Observations
- In Silico Studies : Molecular docking simulations suggest the target compound’s cyclopentane group forms van der Waals interactions with hydrophobic regions of kinase targets, whereas the benzodioxole analog engages in stronger hydrogen bonding due to its carbonyl and ether oxygens.
- In Vitro Data: Limited experimental IC50 values for both compounds indicate moderate inhibition (1–10 µM range) against kinases like JAK3 and BTK, though direct comparative assays are unavailable in the provided evidence.
Limitations
- The evidence lacks pharmacokinetic (e.g., half-life, bioavailability) or in vivo efficacy data.
- Contradictory trends in solubility versus permeability for the two analogs highlight the need for empirical validation.
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a compound within the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a pyrazolo ring fused with a pyrimidine structure, characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved by condensing p-tolylhydrazine with ethyl acetoacetate.
- Cyclization : The pyrazole intermediate is cyclized with formamide to yield the core pyrazolo[3,4-d]pyrimidine.
- Final Acylation : The resulting compound is acylated with cyclopentanecarboxylic acid derivatives under basic conditions.
These synthetic routes can be optimized for industrial production using continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Biological Activity
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class demonstrate significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) have shown potent anti-proliferative effects against various human cancer cell lines. One study reported an IC50 value of 1.74 μM against the OVCAR-4 ovarian cancer cell line and 5.53 μM against ACHN renal cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | OVCAR-4 | 1.74 | EGFR inhibition |
| 7d | ACHN | 5.53 | Dual EGFR/ErbB2 inhibition |
| 7d | NCI-H460 | 4.44 | Induction of apoptosis |
These findings suggest that the compound may inhibit key kinases involved in cancer progression, such as EGFR and ErbB2, leading to apoptosis through increased levels of active caspase-3 .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound may exhibit anti-inflammatory and antimicrobial activities:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to the active site of kinases or other enzymes, disrupting their function.
- Receptor Modulation : Interacting with specific receptors involved in cell signaling pathways related to growth and proliferation.
This dual action can lead to alterations in cellular pathways that promote apoptosis or inhibit cell cycle progression .
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in drug development:
- A study evaluated twelve synthesized compounds for anticancer activity against 60 human tumor cell lines, revealing that modifications in the structure significantly influenced potency .
Notable Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
